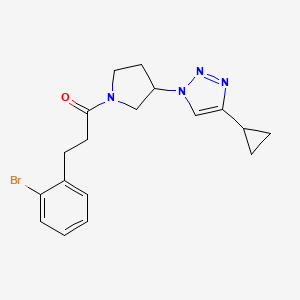

3-(2-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Description

The compound 3-(2-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one (hereafter referred to as the target compound) is a propan-1-one derivative featuring a 2-bromophenyl group, a pyrrolidine ring substituted with a 4-cyclopropyl-1,2,3-triazole moiety, and a ketone linkage.

- Pyrrolidine-triazole motif: The pyrrolidine ring provides conformational rigidity, while the 1,2,3-triazole (synthesized via copper-catalyzed azide-alkyne cycloaddition ) enhances hydrogen-bonding capacity. The cyclopropyl group on the triazole may improve metabolic stability compared to aromatic substituents .

- Propan-1-one backbone: This scaffold is common in bioactive molecules, including flavoring agents and pharmaceuticals, due to its balanced polarity and stability .

Properties

IUPAC Name |

3-(2-bromophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN4O/c19-16-4-2-1-3-13(16)7-8-18(24)22-10-9-15(11-22)23-12-17(20-21-23)14-5-6-14/h1-4,12,14-15H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCHKVKUUAOYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CCC4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-bromophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.24 g/mol. The structure features a bromophenyl group, a cyclopropyl-substituted triazole, and a pyrrolidine moiety, which are significant for its interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Bromophenyl Group | Enhances lipophilicity and biological interactions |

| Cyclopropyl Triazole | Potentially contributes to antimicrobial properties |

| Pyrrolidine Moiety | May influence neuroprotective effects |

Antimicrobial Properties

Preliminary studies indicate that the compound may exhibit antimicrobial activity . The presence of the triazole ring is particularly noteworthy as triazole derivatives are known for their efficacy against various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted on similar triazole compounds reported significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications like those in our compound could yield comparable results.

Anticancer Activity

The compound's structural components suggest potential anticancer activity . Computational methods such as the Prediction of Activity Spectra for Substances (PASS) program have indicated that it may interact with specific cancer-related targets.

Research Findings

Research has shown that compounds with similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines. For instance, derivatives containing both triazole and phenyl groups have been linked to apoptosis in breast cancer cells.

Neuroprotective Effects

The pyrrolidine portion of the molecule may impart neuroprotective properties . Studies on related compounds have shown promise in protecting neuronal cells from oxidative stress.

Relevant Literature

A review highlighted that pyrrolidine derivatives can inhibit neuroinflammation and promote neurogenesis, pointing towards a potential therapeutic role in neurodegenerative diseases.

Understanding the mechanism of action is crucial for elucidating the biological activity of the compound. The interactions with biological macromolecules such as proteins and nucleic acids are essential for its pharmacological effects.

Interaction Studies

Techniques such as molecular docking and spectroscopy are vital for studying how the compound binds to its targets. Early computational studies suggest that it may form stable complexes with proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Substituted Aryl Propan-1-One Derivatives

Key Observations :

Triazole-Substituted Propan-1-One Derivatives

Key Observations :

- Heterocycle effects: Morpholino-containing analogs (e.g., 2aca) exhibit higher solubility due to the oxygen-rich morpholine ring, whereas pyrrolidine (in the target compound) may favor membrane permeability .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s triazole-pyrrolidine motif can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation .

- However, analogs with polar substituents (e.g., hydroxy/methoxy groups) have raised genotoxicity concerns .

- Crystallographic Analysis : Tools like SHELXL could refine the target compound’s crystal structure, aiding in understanding conformational preferences and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.